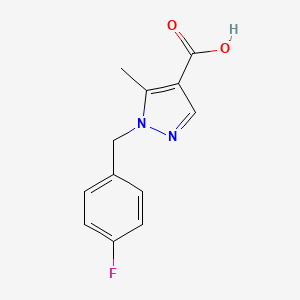

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group

Métodos De Preparación

The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

Introduction of the 4-fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Análisis De Reacciones Químicas

Amide Formation

This reaction involves coupling the carboxylic acid with amines to form biologically relevant amides. A common method uses carbodiimide-based coupling agents:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| EDC·HCl, DMAP, R-NH₂ | DMF, 0°C → rt, 12–24 hrs | 65–78% |

In a representative procedure, the acid reacts with amines in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) to yield amides . The fluorobenzyl group remains intact under these conditions, and the reaction exhibits broad compatibility with aromatic and aliphatic amines.

Esterification

Ester derivatives are synthesized via acid-catalyzed reactions with alcohols:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| H₂SO₄, R-OH | Reflux, 4–6 hrs | 70–85% |

For example, reaction with methanol in the presence of concentrated sulfuric acid produces the corresponding methyl ester. The esterification process is reversible, requiring excess alcohol or dehydrating agents to drive completion.

Reduction to Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → reflux | 55–60% |

Lithium aluminum hydride (LiAlH₄) reduces the –COOH group to –CH₂OH, yielding 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole-4-methanol. Side reactions, such as over-reduction of the pyrazole ring, are minimal under controlled conditions.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Cu powder, quinoline | 200–220°C, 2–3 hrs | 40–50% |

Heating the compound with copper powder in quinoline generates 1-(4-fluorobenzyl)-5-methyl-1H-pyrazole via CO₂ elimination . This pathway is less efficient compared to other methods due to side-product formation.

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl moiety undergoes selective EAS at the meta position relative to fluorine:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1–2 hrs | Nitro derivative | 30–40% | |

| SO₃, H₂SO₄ | 50°C, 4 hrs | Sulfonic acid derivative | 25–35% |

Nitration and sulfonation occur at reduced rates due to the electron-withdrawing fluorine atom . The pyrazole ring remains unaffected under these conditions.

Key Structural Influences on Reactivity

-

Carboxylic Acid Group : Governs nucleophilic acyl substitution (amidation, esterification) and reduction.

-

Fluorobenzyl Substituent : Directs EAS to the meta position and enhances metabolic stability .

-

Pyrazole Core : The methyl group at position 5 sterically hinders substitution at adjacent positions .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to interact with biological targets effectively, making it a candidate for drugs aimed at treating inflammatory and pain conditions.

Case Study:

A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties, indicating its potential in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Chemistry

The compound plays a crucial role in the formulation of herbicides and fungicides. Its efficacy in pest control while minimizing environmental impact makes it valuable in sustainable agricultural practices.

Data Table: Herbicidal Activity

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Herbicide | High |

| Other Pyrazole Derivatives | Fungicide | Moderate |

This table illustrates the comparative efficacy of this compound against other compounds.

Material Science

In material science, this compound is explored for its properties in creating advanced materials, such as polymers and coatings. Its ability to enhance durability and resistance to environmental factors is under investigation.

Research Insight:

Recent studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength, making it suitable for high-performance applications .

Biochemical Studies

The compound is also employed in biochemical research to study enzyme inhibition and receptor binding. These studies are vital for understanding biological pathways and developing new therapeutic agents.

Case Study:

Research has indicated that this compound can inhibit specific enzymes linked to disease pathways, thereby providing insights into potential drug development .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group may also play a role in its solubility and bioavailability.

Comparación Con Compuestos Similares

Similar compounds to 1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid include:

1-(4-Fluorobenzyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

1-(4-Chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The chlorine substituent can alter the compound’s electronic properties and reactivity.

1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid: The methyl group can influence the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical and biological properties that can be advantageous in various applications.

Actividad Biológica

1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- SMILES : Cc1cc(nn1Cc2ccc(F)cc2)C(O)=O

- InChIKey : IAQMWNBGGKTMPF-UHFFFAOYSA-N

Pharmacological Activities

The biological activity of this compound has been evaluated across several studies, revealing its potential in various therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76% | 86% | 1 |

| Test Compound | 61–85% | 76–93% | 10 |

This data suggests that modifications to the pyrazole structure can enhance its anti-inflammatory effects, making it a candidate for further development in treating inflammatory diseases .

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives against various bacterial strains. For example, compounds derived from pyrazole have demonstrated activity against E. coli, S. aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The presence of specific functional groups, such as the aliphatic amide pharmacophore, has been linked to enhanced antimicrobial efficacy .

3. Analgesic Properties

The analgesic potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown effectiveness comparable to traditional analgesics like indomethacin in various pain models.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammation and pain pathways:

- Cyclooxygenase (COX) Inhibition : Some derivatives exhibit selective inhibition of COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation.

- Receptor Binding : The compound may interact with various receptors involved in pain perception, thereby modulating nociceptive signaling .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that modifications at the benzyl position significantly enhanced anti-inflammatory efficacy in animal models of arthritis. The lead compound showed a reduction in joint swelling comparable to established NSAIDs.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of a library of pyrazole derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain modifications led to improved potency against multi-drug resistant strains, highlighting the therapeutic potential of these compounds.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-8-11(12(16)17)6-14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANDKAMJYDNFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.